- Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic AcidsOrganic Letters, 2020, 22(8), 3149-3154,
Cas no 93614-80-3 (3-(3-methylphenyl)prop-2-enal)
3-(3-methylphenyl)prop-2-enal structure
3-(3-methylphenyl)prop-2-enal Properties
Names and Identifiers
-
- (E)-3-(m-Tolyl)acrylaldehyde
- 2-PROPENAL, 3-(3-METHYLPHENYL)-,(2E)
- 3-METHYL CINNAMALDEHYDE
- meta-methylcinnamaldehyde
- m-Methylzimtaldehyd
- (2E)-3-(3-Methylphenyl)-2-propenal
- (2E)-3-(3-Methylphenyl)-2-propenal (ACI)
- 2-Propenal, 3-(3-methylphenyl)-, (E)- (ZCI)
- (E)-3-(3-Methylphenyl)acrolein
- (E)-3-Methylcinnamaldehyde
- trans-3-Methylcinnamaldehyde
- 3-(3-methylphenyl)prop-2-enal
- D97428
- AKOS006290468
- 3-METHYLCINNAMALDEHYDE
- 3-(m-Tolyl)acrylaldehyde
- 93614-80-3
- MFCD08460293
- BS-17936
- 66223-54-9
- CS-0186101
- J-501953
- NCGC00171000-01
- PK04_096269
- (E)-3-(3-methylphenyl)prop-2-enal
- (2E)-3-(3-Methylphenyl)Acrylaldehyde
- b-methylcinnamaldehyde
- +Expand
-
- MFCD08460293
- SJLLZWMNPJCLBC-ZZXKWVIFSA-N
- 1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+
- C(/C1C=CC=C(C)C=1)=C\C=O
Computed Properties
- 146.07300
- 0
- 1
- 2
- 146.073164938g/mol
- 11
- 149
- 0
- 0
- 0
- 1
- 0
- 1
- 2.3
- 17.1Ų
Experimental Properties
- 2.20710
- 17.07000
- 1.569
- 264.398°C at 760 mmHg
- 93.547°C
- 1.015
3-(3-methylphenyl)prop-2-enal Price
3-(3-methylphenyl)prop-2-enal Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 3.5 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
Reference
- An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and BromidesOrganic Letters, 2003, 5(5), 777-780,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 130 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Direct synthesis of cinnamaldehyde derivatives by reaction of aryl bromides with 3,3-diacetoxypropene catalyzed by a palladium-tetraphosphine complexCatalysis Letters, 2005, 102(3-4), 281-284,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium carbonate , Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Dimethylformamide ; 36 h, 30 °C
Reference
- General palladium-catalyzed aerobic dehydrogenation to generate double bondsChemical Science, 2012, 3(3), 883-886,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 2 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Discovery of novel piperonyl derivatives as diapophytoene desaturase inhibitors for the treatment of methicillin-, vancomycin- and linezolid-resistant Staphylococcus aureus infectionsEuropean Journal of Medicinal Chemistry, 2018, 145, 235-251,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride , Triphenylphosphine oxide Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt
Reference
- Hendrickson Reagent Induced Rearrangement of Aryl Propargyl Alcohols To α,β-Unsaturated AldehydesLetters in Organic Chemistry, 2018, 15(10), 845-853,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt
Reference
- Site-selective deuteration at the α-position of enals by an amine and bis(phenylsulfonyl)methane co-catalyzed H/D exchange reactionChemical Communications (Cambridge, 2022, 58(81), 11458-11461,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium chloride , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; 6 h, 1 atm, 60 °C
Reference
- Pd-catalyzed cascade Heck-Saegusa: direct synthesis of enals from aryl iodides and allyl alcoholChemical Communications (Cambridge, 2010, 46(3), 415-417,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Toluene ; overnight, 80 °C
Reference
- Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromaticsJournal of Medicinal Chemistry, 2021, 64(17), 12938-12963,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 16 h, 70 °C
Reference
- Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomeraseOrganic & Biomolecular Chemistry, 2023, 21(10), 2086-2090,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Pentamethyldiethylenetriamine , Sodium iodide , Oxygen Catalysts: Copper hydroxide Solvents: Acetonitrile , Water ; 24 h, 80 °C; 80 °C → rt
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C
1.3 Solvents: Water ; > 1 min
1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C
1.3 Solvents: Water ; > 1 min
Reference
- Copper-catalyzed formylation of alkenyl C-H bonds using BrCHCl2 as a stoichiometric formylating reagentChemical Science, 2018, 9(11), 2986-2990,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Chlorotrimethylsilane , Indium triflate Solvents: Dichloromethane ; 24 h, rt
Reference
- Rare earth triflates/chlorotrimethylsilane induced activation of triethylamine as a latent acetaldehyde anion: a new synthesis of α,β-unsaturated aldehydesTetrahedron Letters, 2010, 51(3), 482-484,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt → 65 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C
1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt
Reference
- Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated DienesChemistry - A European Journal, 2013, 19(12), 3833-3837,
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Triphenylphosphine , 1,3-Bis(diphenylphosphino)propane , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 h, 80 °C
Reference
- Palladium-catalyzed hydroformylation of terminal arylacetylenes with glyoxylic acidChemical Communications (Cambridge, 2018, 54(17), 2166-2168,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; rt
Reference
- Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imagingBioorganic & Medicinal Chemistry, 2012, 20(3), 1337-1345,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Water , Oxygen Catalysts: Ferrous chloride Solvents: 1,2-Dichloroethane ; 2 h, 60 °C
Reference
- Iron-facilitated direct oxidative C-H transformation of allyl arenes to alkenyl aldehydesTetrahedron Letters, 2011, 52(25), 3208-3211,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; 2 h, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl AzidesOrganic Letters, 2007, 9(25), 5191-5194,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; < 30 °C; 24 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
Reference
- Development and Investigation of an Organocatalytic Enantioselective [10+2] CycloadditionACS Catalysis, 2020, 10(18), 10784-10793,
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Toluene ; 17 h, 80 °C
Reference
- Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysisChemical Science, 2019, 10(14), 4107-4115,
Synthetic Circuit 20
Reaction Conditions
1.1 Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ; -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Water ; rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C
1.3 Reagents: Water ; -78 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
1.5 Reagents: Water ; rt
1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt
Reference
- Hidden Heptacyclic Chiral N-Acyl Iminium Ions: A New Entry to Enantioenriched Polycyclic Azepanes and Azocanes by Superacid-Promoted Intramolecular Pictet-Spengler ReactionChemistry - A European Journal, 2022, 28(25),,
3-(3-methylphenyl)prop-2-enal Raw materials
- 3-Methylstyrene
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 3-(3-methylphenyl)prop-2-en-1-ol
- (Triphenylphosphoranylidene)acetaldehyde
- 2-oxoacetic acid
- Benzenemethanol, a-ethynyl-3-methyl-
- 2-Propenenitrile, 3-(3-methylphenyl)-, (2E)-
- Benzene, 1-methyl-3-(2-propenyl)-
- Phosphonium, tributyl(2,2-diethoxyethyl)-, bromide (1:1)
- m-Tolualdehyde
- 3-Iodotoluene
- Bromodichloromethane (stabilized with Ethanol)
- 3-Ethynyltoluene
- Allylidene Diacetate
- 3-(3-methylphenyl)propanal
3-(3-methylphenyl)prop-2-enal Preparation Products
3-(3-methylphenyl)prop-2-enal Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:93614-80-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:93614-80-3)
TANG SI LEI
15026964105
2881489226@qq.com
3-(3-methylphenyl)prop-2-enal Related Literature
-
Gabriella Tamasi,Renzo Cini Dalton Trans., 2003, 2928-2936
-
Wei Yang,Chiming Wang,Qi Ma,Chenxi Liu,Hailong Wang,Jianzhuang Jiang CrystEngComm, 2014,16, 4554-4561
-
Bao Li,Xiaomei Dai,Xianggao Meng,Tianle Zhang,Chengmei Liu,Kaichao Yu Dalton Trans., 2013,42, 2588-2593
-
Hu Liu,Xingrong Liao,Xiaoyu Li,Di Wu,Qiang Guo,Jie Wu,Shengyou Qian,Jingbo Lan,Ruilin Wang,Jingsong You RSC Adv., 2015,5, 56865-56871
-
R. Pérez-Hernández,G. Mondragón-Galicia,A. Allende Maravilla,J. Palacios Phys. Chem. Chem. Phys., 2013,15, 12702-12708
-
Nianmin Hong Polym. Chem., 2022,13, 2187-2194
-
Burgert Blom,Daniel Gallego,Matthias Driess Inorg. Chem. Front., 2014,1, 134-148
-
8. Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†Marie Van de Sande,Catherine Walsh,Tom J. Millar Faraday Discuss., 2023,245, 586-608
-
Rahimeh Rasouli Biomater. Sci., 2018,6, 1312-1338
-
José G. Sánchez,Muhammad Imran,Ece Aktas,Liberato Manna J. Mater. Chem. C, 2023,11, 3788-3795
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal
99%/99%
25g/100g
342.0/1025.0